molecular formula C21H44O B1258495 18-Methylicosan-1-ol

18-Methylicosan-1-ol

Cat. No. B1258495
M. Wt: 312.6 g/mol
InChI Key: JVFQCAXVWLGMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-methylicosan-1-ol is a long-chain primary fatty alcohol that is icosan-1-ol substituted by a methyl group at position 18. It derives from an icosan-1-ol.

Scientific Research Applications

Biosynthesis and Industrial Applications

18-Methylicosan-1-ol, a type of terminal olefin, is synthesized by certain bacterial species like Jeotgalicoccus. These bacteria produce terminal olefins, such as 18-methyl-1-nonadecene and 17-methyl-1-nonadecene, from fatty acid intermediates. The key enzyme responsible for this process is a terminal olefin-forming fatty acid decarboxylase. This discovery adds a new biosynthetic pathway for converting fatty acid intermediates into hydrocarbons, broadening the catalytic repertoire of the cytochrome P450 enzyme family. Such terminal olefins have significant industrial applications as fuels and chemicals (Rude et al., 2011).

Impact on Langmuir Monolayers

Molecular dynamic simulations have been used to study the properties of Langmuir monolayers of 18-methyleicosanoic acid (18-MEA). The presence of a methyl group at the 18th position in 18-MEA results in unique intermolecular structural correlations compared to its parent material, eicosanoic acid (EA). These differences impact various properties like film thickness and order parameters, which are crucial in understanding the behavior of these compounds at molecular levels (McMullen & Kelty, 2007).

Role in Hair Surface Protection

18-Methyleicosanoic acid plays a vital role in hair surface protection. Atomic force microscopy techniques have shown that treating hair with a delipidating agent changes its surface tribological properties without altering the morphology. This suggests that the lipid covering, primarily consisting of 18-MEA, is not evenly distributed over the hair surface but is crucial for its protective qualities (Luengo et al., 2006).

Synthesis and Cosmetic Applications

A revised synthetic approach for 18-methyl eicosanoic acid (18MEA), which is valuable as an additive in hair cosmetic compositions, has been developed. This method improves upon earlier techniques by employing more environmentally friendly procedures and achieving better yields under milder conditions. The synthesized 18MEA is noted for its conditioning effects on hair, making it a significant compound in the cosmetic industry (Cundy & Gurr, 2000).

properties

Product Name

18-Methylicosan-1-ol

Molecular Formula

C21H44O

Molecular Weight

312.6 g/mol

IUPAC Name

18-methylicosan-1-ol

InChI

InChI=1S/C21H44O/c1-3-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22/h21-22H,3-20H2,1-2H3

InChI Key

JVFQCAXVWLGMLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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